molecular formula C16H18BrN3O2 B2610992 2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034289-53-5

2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2610992
CAS No.: 2034289-53-5
M. Wt: 364.243
InChI Key: XMHXSVGNFWATMK-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H18BrN3O2 and its molecular weight is 364.243. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The development of practical synthesis methods for complex benzamide derivatives has been explored. For example, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the utility of similar compounds in drug development and the importance of efficient synthesis techniques Ikemoto et al., 2005.

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial properties. Abunada et al. (2008) discussed the synthesis and antimicrobial activity of new pyrazole derivatives, indicating the potential of similar compounds in developing new antimicrobial agents Abunada et al., 2008.

Photodynamic Therapy for Cancer Treatment

  • Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield for potential use in photodynamic therapy (PDT), a treatment modality for cancer. This underscores the relevance of similar compounds in developing novel PDT agents Pişkin et al., 2020.

Molecular Interactions and Solid-State Structures

  • The study of molecular interactions and solid-state structures is crucial for understanding the properties of these compounds. Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, providing insight into how similar compounds might interact at the molecular level Saeed et al., 2020.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-20-15(11-4-3-5-14(11)19-20)9-18-16(21)12-8-10(22-2)6-7-13(12)17/h6-8H,3-5,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXSVGNFWATMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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